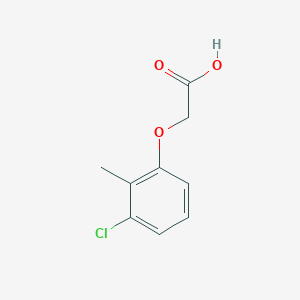

2-(3-Chloro-2-methylphenoxy)acetic acid

Übersicht

Beschreibung

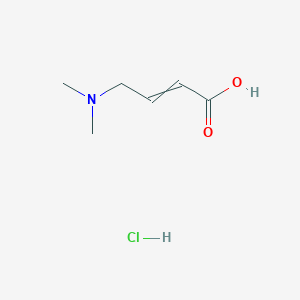

“2-(3-Chloro-2-methylphenoxy)acetic acid” is a white to light brown solid . It has a molecular formula of C9H10O3 and a molecular weight of 166.1739 . It is used to control root parasitic weeds .

Synthesis Analysis

The synthesis of “2-(3-Chloro-2-methylphenoxy)acetic acid” involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base . This reaction results in the formation of “2-(3-Chloro-2-methylphenoxy)acetic acid” and hydrochloric acid .Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-2-methylphenoxy)acetic acid” can be represented by the InChI string: InChI=1S/C9H10O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .Chemical Reactions Analysis

“2-(3-Chloro-2-methylphenoxy)acetic acid” reacts as a weak acid to neutralize bases, both organic (for example, the amines) and inorganic . It may corrode iron, steel, and aluminum parts and containers if moist .Physical And Chemical Properties Analysis

“2-(3-Chloro-2-methylphenoxy)acetic acid” is a white to light brown solid . It has a density of 1.18-1.21 g/cm3 . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

- Other well-known phenoxy herbicides include 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .

- It aids in the determination of the target pesticide in surface water using on-line solid-phase extraction−liquid chromatography-tandem mass spectrometry (SPE−LC−MS/MS) .

Herbicide and Weed Control

Control of Root Parasitic Weeds

Chemical Synthesis

Internal Standard in Analytical Chemistry

Selective Control of Grass Weeds in Broad-Leaf Crops

Wirkmechanismus

Target of Action

The primary target of 2-(3-Chloro-2-methylphenoxy)acetic acid, also known as MCPA, is the plant growth hormone auxin . Auxins play a crucial role in plant growth and development, influencing cell elongation, division, and differentiation .

Mode of Action

MCPA mimics the action of auxin, leading to uncontrolled growth in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

MCPA affects the auxin signaling pathway, disrupting normal plant growth and development. The major metabolite of MCPA degradation is MCP (4-chloro-2-methylphenol). The pathway could involve the cleavage of the ether linkage, yielding MCP and acetate acid .

Pharmacokinetics

It is known that mcpa is soluble in water, which facilitates its absorption and distribution within the plant . The compound’s bioavailability is influenced by its chemical properties, such as its solubility and stability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-chloro-2-methylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSHQWWBXCWJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615430 | |

| Record name | (3-Chloro-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-2-methylphenoxy)acetic acid | |

CAS RN |

579-64-6, 94323-49-6 | |

| Record name | 2-(3-Chloro-2-methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-tert-butyl (4aR,7aR)-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B7890318.png)

![3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7890324.png)